23-EPI-26-Deoxyactein

説明

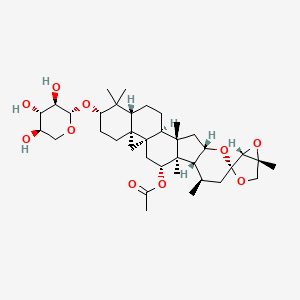

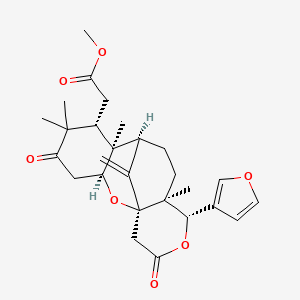

23-EPI-26-Deoxyactein is a triterpene glycoside and a major constituent of black cohosh . It has anti-inflammatory activity and inhibits nitric oxide production by reducing iNOS expression without affecting the activity of the enzyme . It is available for purchase as a reference standard .

Synthesis Analysis

Pharmacokinetic analyses of 23-epi-26-deoxyactein in sera indicated that the maximum concentration and area under the curve increased proportionately with dosage, and that the half-life was approximately 2 hours for all dosages . Less than 0.01% of the 23-epi-26-deoxyactein was recovered in urine 24 hours after administration .Molecular Structure Analysis

The molecular formula of 23-EPI-26-Deoxyactein is C37H56O10 . Its formal name is (3β,12β,16β,23S,24R,25R)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-9,19-cyclolanostan-3-yl, β-D-xylopyranoside .Chemical Reactions Analysis

23-epi-26-deoxyactein is not metabolized by cytochrome P450 enzymes or conjugating enzymes such as glucuronyltransferases . This suggests that this abundant black cohosh compound is unlikely to be a source of drug-botanical interactions caused by competition for these drug metabolizing enzymes .Physical And Chemical Properties Analysis

23-EPI-26-Deoxyactein is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc . The molecular weight is 660.83 .科学的研究の応用

Medicine: Menopause Symptom Management

23-EPI-26-Deoxyactein: is a compound found in black cohosh, a plant used in alternative medicine. It has been studied for its potential to alleviate menopausal symptoms. Research suggests that it may act as a selective estrogen receptor modulator, which could help reduce hot flashes and other menopausal symptoms without the risks associated with hormone replacement therapy .

Pharmacology: Pharmacokinetics

In pharmacological studies, 23-EPI-26-Deoxyactein has been evaluated for its pharmacokinetic properties. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) in the human body, particularly in menopausal women. These studies are crucial for understanding the safety and efficacy of black cohosh supplements containing this compound .

Biochemistry: Cellular Protection

Biochemically, 23-EPI-26-Deoxyactein has been shown to exhibit protective effects on cells. It reduces the production of reactive oxygen species (ROS) and prevents cell death in certain cell lines. This suggests potential antioxidant properties, which could be harnessed in various therapeutic applications to protect cells from oxidative stress .

Biotechnology: Tissue Engineering

In biotechnological research, 23-EPI-26-Deoxyactein has been explored for its effects on cell differentiation and proliferation. This is particularly relevant in tissue engineering, where controlling cell growth is essential for developing biological substitutes that can restore, maintain, or improve tissue function .

Environmental Science: Ecotoxicology

23-EPI-26-Deoxyactein: has been part of studies examining the effects of environmental toxins on biological systems. For instance, its ability to mitigate the toxic effects of dioxins on osteoblastic cells highlights its potential use in environmental health and ecotoxicology research .

Analytical Chemistry: Quality Control

As a reference standard, 23-EPI-26-Deoxyactein is used in analytical chemistry for quality control testing of pharmaceutical products. It helps ensure the strength, quality, purity, and identity of products, particularly those derived from black cohosh .

Nutraceuticals: Dietary Supplements

Finally, in the nutraceutical industry, 23-EPI-26-Deoxyactein is a key component of dietary supplements aimed at promoting health and preventing diseases. Its potential benefits in menopause management make it a popular ingredient in supplements targeted at middle-aged women .

作用機序

Target of Action

23-EPI-26-Deoxyactein, a major constituent of black cohosh (Cimicifuga racemosa), primarily targets the adipogenic transcription factors C/ebpα, C/ebpβ, and Pparγ . These transcription factors play a crucial role in adipogenesis, the process of cell differentiation by which preadipocytes become adipocytes (fat cells) .

Mode of Action

23-EPI-26-Deoxyactein interacts with its targets by down-regulating the expression of C/ebpα, C/ebpβ, and Pparγ . This interaction inhibits adipogenesis in 3T3-L1 preadipocytes, suppressing the formation of fat cells . Additionally, it has been found to suppress cytokine-induced nitric oxide production in brain microglial cells .

Biochemical Pathways

The compound affects several biochemical pathways. It promotes mitochondrial biogenesis in pancreatic β-cells, thereby preventing methylglyoxal-induced oxidative cell damage . It also protects osteoblasts against Antimycin A-induced cell damage . Furthermore, it promotes adipocyte lipolysis in mice through activating the AMPK signaling and SIRT1-FOXO1 pathway .

Result of Action

The compound’s action results in several molecular and cellular effects. In vitro, it suppresses adipogenesis in 3T3-L1 preadipocytes . In vivo, it significantly lowers body weight gain, fat mass, and liver weight in diet-induced obese mice . It also reduces insulin resistance and serum lipoprotein levels in these mice .

将来の方向性

Given both the evidence and variability of previous findings, including the lack of demonstration of a clinical benefit against placebo and underexplored constituents, further preclinical and clinical studies of black cohosh are warranted . It is also suggested that 23-epi-26-Deoxyactein could be a natural oral active anti-obesity and anti-cancer compound .

特性

IUPAC Name |

[(1R,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMGJWLOGKSUGX-WUHYQCRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033388 | |

| Record name | 23-epi-26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

23-epi-26-Deoxyactein | |

CAS RN |

501938-01-8 | |

| Record name | 23-epi-26-Deoxyactein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501938018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-epi-26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23-EPI-26-DEOXYACTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A97XP2V7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 23-epi-26-deoxyactein and where is it found?

A1: 23-epi-26-deoxyactein is a cycloartane triterpene glycoside primarily found in Actaea racemosa (black cohosh), a plant traditionally used for treating menopausal symptoms. It's present in various black cohosh tissues, including the rhizome, root, leaves, and inflorescence. [, , , ]

Q2: How do the levels of 23-epi-26-deoxyactein vary within the black cohosh plant throughout the growing season?

A2: Studies show that 23-epi-26-deoxyactein levels in black cohosh tissues generally decrease linearly throughout the growing season. Interestingly, the inflorescence and leaves contain significantly higher percentages of this compound compared to the rhizome, which is the traditionally used part of the plant. []

Q3: Do environmental factors like shading influence the production of 23-epi-26-deoxyactein in black cohosh?

A3: Research suggests that environmental factors may not significantly impact the production of 23-epi-26-deoxyactein. While some studies observed slight variations in compound levels under different shading conditions, these were not consistent across all trials. More research is needed to fully understand the influence of environmental factors. [, ]

Q4: Can cultivation practices affect the levels of 23-epi-26-deoxyactein in black cohosh?

A4: Research indicates that the age of the plant at harvest might influence the concentration of 23-epi-26-deoxyactein. One study found that two-year-old black cohosh plants had higher levels of the compound in their rhizomes and roots compared to one- or three-year-old plants. This suggests potential for targeted cultivation practices to optimize phytochemical production. []

Q5: What is the molecular formula and weight of 23-epi-26-deoxyactein?

A5: The molecular formula of 23-epi-26-deoxyactein is C36H58O9 and its molecular weight is 634.8 g/mol. [, ]

Q6: Which other cycloartane triterpene glycosides are often found alongside 23-epi-26-deoxyactein in Actaea species?

A6: Several other cycloartane triterpene glycosides are frequently found alongside 23-epi-26-deoxyactein, including actein, 26-deoxyactein, cimiracemoside A, cimigenol-3-O-xyloside, and cimicifugoside H-1, among others. These compounds often exhibit varying degrees of structural similarity to 23-epi-26-deoxyactein. [, , , , ]

Q7: Are there any analytical methods available to specifically quantify 23-epi-26-deoxyactein in plant material or extracts?

A7: Yes, several analytical techniques have been developed for the quantification of 23-epi-26-deoxyactein. High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV, evaporative light scattering detection (ELSD), or mass spectrometry (MS), are commonly employed for this purpose. [, , ]

Q8: Does 23-epi-26-deoxyactein have any potential in treating cancer?

A9: Some studies suggest that 23-epi-26-deoxyactein, isolated from Cimicifuga yunnanensis Hsiao, exhibits anticancer activity, particularly against triple-negative breast cancer (TNBC) cells. Research indicates it might reduce tumor growth in both subcutaneous and liver metastasis models. []

Q9: Has the pharmacokinetics of 23-epi-26-deoxyactein been studied?

A10: Yes, pharmacokinetic studies on 23-epi-26-deoxyactein have been conducted, including investigations into its absorption, distribution, metabolism, and excretion (ADME) profile in various models. []

Q10: Are there any known alternatives or substitutes for 23-epi-26-deoxyactein?

A11: While specific alternatives to 23-epi-26-deoxyactein depend on the desired therapeutic application, other cycloartane triterpenes with similar structures, or even other plant extracts with comparable effects on certain pathways, might be considered. Further research is needed to thoroughly compare their efficacy, safety profiles, and potential for substitution. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B1258936.png)

![1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)

![(1S,2R,10S,11S,14R,15S)-14-(1-hydroxypropan-2-yl)-2,6,15-trimethyl-4-oxa-6-azatetracyclo[8.7.0.02,7.011,15]heptadecan-5-one](/img/structure/B1258940.png)

![(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate](/img/structure/B1258942.png)

![5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1258946.png)

![N-[(4R,4aS,7aR,12bR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide](/img/structure/B1258957.png)